molecular formula C8H18N2O B13099436 O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine

Cat. No.: B13099436
M. Wt: 158.24 g/mol
InChI Key: VLZQLPTUWVYGEA-UHFFFAOYSA-N
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Description

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a hydroxylamine derivative featuring a substituted ethyl group attached to the oxygen atom. The 3-methylpiperidine moiety introduces both steric bulk and basicity due to the tertiary amine in the piperidine ring. Notably, hydroxylamine derivatives are widely used as protecting groups, ligands, or intermediates in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine

InChI

InChI=1S/C8H18N2O/c1-8-3-2-4-10(7-8)5-6-11-9/h8H,2-7,9H2,1H3

InChI Key

VLZQLPTUWVYGEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCON

Origin of Product

United States

Preparation Methods

Functionalization of the Piperidine Ring

One of the primary approaches to synthesize this compound involves the functionalization of the piperidine ring. This method typically uses a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent. The process facilitates the difunctionalization of a double bond, enabling the formation of the N-heterocyclic piperidine ring and the introduction of the O-substituent hydroxylamine group. This catalytic oxidative strategy allows for efficient formation of the target compound with good selectivity and yield.

Catalytic Difunctionalization Using Gold(I) and Iodine(III)

  • Catalyst: Gold(I) complex
  • Oxidizing Agent: Iodine(III) reagent
  • Mechanism: The double bond in the precursor undergoes difunctionalization, simultaneously forming the piperidine ring and attaching the hydroxylamine moiety.
  • Advantages: Mild reaction conditions, high selectivity, and functional group tolerance.

Alternative Synthetic Routes Involving Amine and Hydroxylamine Precursors

Another synthetic approach involves the reaction of amine derivatives such as 3-methylpiperidine with ethyl hydroxylamine or related hydroxylamine derivatives. This can be achieved through nucleophilic substitution or reductive amination pathways, where the hydroxylamine group is introduced onto an ethyl linker attached to the piperidine nitrogen.

Salt Formation and Isolation

Following synthesis, the compound can be converted into various salt forms for improved stability and isolation. The process typically involves:

  • Dissolution of the compound in an organic solvent (e.g., ethyl acetate, diethyl ether, or tetrahydrofuran).
  • Addition of a salt-forming acid (organic or inorganic) such as citrate, fumarate, maleate, phosphate, or sulfate.
  • Isolation of the salt by solvent removal, precipitation, or a combination of both.
  • Purification through recrystallization or phase separation techniques.

Reaction Conditions and Solvents

The synthesis and salt formation reactions are generally carried out under controlled temperature ranges to optimize yield and purity:

Parameter Typical Range Notes
Reaction Temperature -30 °C to 60 °C Preferably 5 °C to 30 °C for optimal control
Solvents Used Ethyl acetate, diethyl ether, tetrahydrofuran, dioxane, acetone, methyl propyl ketone, etc. Selection depends on solubility and reaction type
Catalyst Loading 0.0001% to 5% by weight Typically 0.01% to 3% preferred

Chemical Reaction Analysis

This compound exhibits versatile reactivity due to the presence of the hydroxylamine group and the piperidine ring:

  • Oxidation: The hydroxylamine moiety can be oxidized using iodine(III) reagents to form various oxidized derivatives.
  • Reduction: Hydrogenation or other reducing agents can modify the compound, potentially affecting the piperidine ring or hydroxylamine group.
  • Substitution: The hydroxylamine group may be substituted with other functional groups, enabling further derivatization.
  • Cyclization: The piperidine ring can undergo cyclization reactions to form more complex heterocyclic structures.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages References
Gold(I)-Catalyzed Difunctionalization Gold(I) complex, Iodine(III) oxidant Mild temperatures (5–30 °C) High selectivity, efficient ring formation
Nucleophilic Substitution/Reductive Amination 3-Methylpiperidine, ethyl hydroxylamine derivatives Solvent-dependent, moderate temperatures Direct introduction of hydroxylamine group
Salt Formation and Isolation Organic/inorganic acids (citrate, fumarate, etc.) Organic solvents, controlled cooling Improved stability and isolation

Chemical Reactions Analysis

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodine(III) to form different oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

    Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Medicinal Chemistry Applications

  • Histone Deacetylase Inhibition : Hydroxamic acids derived from O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine have been studied for their ability to inhibit histone deacetylases (HDACs). These enzymes play a crucial role in gene expression regulation, and their inhibition is linked to anti-cancer properties. For instance, compounds like Givinostat, a hydroxamic acid derivative, are in clinical trials for treating various cancers .
  • Antimicrobial Activity : Research indicates that derivatives of hydroxamic acids exhibit antibacterial and antifungal properties. The compound can be modified to enhance its efficacy against specific pathogens, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies have suggested that hydroxamic acids may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism often involves modulation of oxidative stress and inflammation pathways .

Biological Studies

This compound and its derivatives are also employed in biological research to explore various mechanisms:

  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for enzymes involved in metabolic pathways, providing insights into enzyme function and potential therapeutic targets .
  • Structure-Activity Relationship Studies : Understanding how structural variations affect biological activity is crucial for drug design. This compound serves as a scaffold for synthesizing analogs to study these relationships .

Case Study 1: Development of Anticancer Agents

A series of hydroxamic acid derivatives were synthesized from this compound. These compounds were evaluated for their HDAC inhibition activity and showed promising results in preclinical models of cancer, leading to further development into clinical trials.

Case Study 2: Antimicrobial Screening

In a recent study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, but the compound’s structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

Basicity and Solubility

The 3-methylpiperidine substituent in the target compound introduces basicity (pKa ~10–11 for similar piperidines), enhancing solubility in acidic aqueous solutions compared to non-basic analogs like O-Tritylhydroxylamine. Conversely, O-(Trimethylsilyl)hydroxylamine’s silyl group renders it lipophilic, favoring organic solvents .

Reactivity

  • Nucleophilicity : The hydroxylamine group in all compounds acts as a nucleophile, but steric hindrance varies. The trityl group in O-Tritylhydroxylamine reduces reactivity, whereas the smaller ethyl-piperidine group in the target compound permits faster reactions with carbonyl compounds.
  • Polymerization Potential: O-(2-Vinyloxyethyl)hydroxylamine’s vinyl group enables radical or cationic polymerization, a feature absent in the target compound .

Stability

Bulky substituents (e.g., trityl, dimethoxybenzyl) enhance stability against oxidation but may complicate purification. The target compound’s piperidine ring balances stability with moderate steric hindrance.

Biological Activity

O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a piperidine derivative. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound is a derivative of piperidine, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Enzyme Inhibition

Research indicates that hydroxylamines can act as enzyme inhibitors. Specifically, studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, related compounds demonstrated IC50 values in the low micromolar range for AChE inhibition .

2. Antioxidant Properties

Hydroxylamines are also recognized for their antioxidant capabilities. Compounds derived from piperidine have been shown to scavenge free radicals effectively in various assays, including DPPH and ABTS radical scavenging tests . This antioxidant activity may contribute to their therapeutic potential in oxidative stress-related diseases.

3. Antimicrobial Activity

Piperidine derivatives have been explored for their antimicrobial effects. Notably, substituted piperidines have displayed promising results against various bacterial strains. For example, compounds with electron-withdrawing groups at specific positions on the piperidine ring exhibited enhanced antibacterial activity .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

  • Enzyme Binding : The hydroxylamine group can form covalent bonds with active site residues in target enzymes, leading to inhibition.
  • Radical Scavenging : The presence of hydroxyl groups allows for the donation of electrons to free radicals, neutralizing them and preventing cellular damage .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

StudyCompoundActivityFindings
Compound 13AChE InhibitionIC50 = 0.22 µM
Piperidinone OximesAntioxidantEffective in DPPH assay
Various Piperidine DerivativesAntimicrobialSignificant activity against Gram-positive bacteria

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